Bis(cyclooctene)iridium(I) chloride, dimer
CAS No.: 12246-51-4
Cat. No.: VC0078586
Molecular Formula: C32H56Cl2Ir2-2
Molecular Weight: 896.134
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12246-51-4 |
|---|---|
| Molecular Formula | C32H56Cl2Ir2-2 |
| Molecular Weight | 896.134 |
| IUPAC Name | cyclooctene;iridium;dichloride |
| Standard InChI | InChI=1S/4C8H14.2ClH.2Ir/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2/b4*2-1-;;;; |
| Standard InChI Key | CJJIQMGSHWWMCK-XFCUKONHSA-L |
| SMILES | C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Ir].[Ir] |
Introduction
Chemical Identity and Properties
Molecular Formula and Structure
Bis(cyclooctene)iridium(I) chloride, dimer is represented by the molecular formula . It is a binuclear complex where two iridium centers are bridged by chloride ions. Each iridium atom is coordinated to two cyclooctene ligands (coe), which are cyclic alkenes with the formula . The compound exhibits a yellow crystalline appearance .
The molecular weight of bis(cyclooctene)iridium(I) chloride, dimer is approximately 896.13 g/mol . Its melting point ranges between 160°C and 165°C . The compound is soluble in organic solvents but exhibits limited solubility in water .
Structural Characteristics
The structural formula of bis(cyclooctene)iridium(I) chloride, dimer reveals that the iridium centers are in a +1 oxidation state. The coordination geometry around each iridium atom approximates square planar due to the presence of cyclooctene ligands and chloride bridges . This geometry is typical for low-valent iridium complexes.
The bridging chloride ions contribute to the stability of the dimeric structure by forming strong Ir-Cl bonds. The cyclooctene ligands coordinate to the iridium centers via their double bonds, creating a π-complex that stabilizes the metal center .
Chemical Properties
Bis(cyclooctene)iridium(I) chloride, dimer exhibits several notable chemical properties:
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Reactivity: The compound can undergo ligand exchange reactions due to the labile nature of cyclooctene ligands. This property is exploited in catalytic processes where ligand substitution plays a crucial role .
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Stability: It is stable under ambient conditions but must be stored under inert gas to prevent oxidation or degradation .
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Hazard Codes: Classified as an irritant (Xi), it poses risks such as skin and eye irritation upon contact .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 896.13 g/mol |
| Melting Point | 160–165°C |
| Appearance | Yellow crystalline |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Xi: Irritant |
Synthesis and Purification
Synthetic Routes
The synthesis of bis(cyclooctene)iridium(I) chloride, dimer typically involves the reaction of iridium precursors with cyclooctene ligands under controlled conditions. One common method employs iridium trichloride () as the starting material:
In this reaction, cyclooctene acts as both a ligand and a stabilizing agent for the reduced iridium centers . The reducing agent facilitates the conversion of to , enabling the formation of the desired dimeric complex.
Purification Techniques
After synthesis, bis(cyclooctene)iridium(I) chloride, dimer is typically purified using recrystallization techniques. Organic solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used due to their ability to dissolve impurities while preserving the integrity of the complex .
The purity of the compound can be verified using spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS). Elemental analysis may also be employed to confirm the composition of the complex.
Applications in Catalysis
Role in Catalytic Processes
Bis(cyclooctene)iridium(I) chloride, dimer serves as a versatile catalyst in numerous organic transformations:
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Isomerization-Hydroboration Reactions: It facilitates the rearrangement of alkenes and their subsequent hydroboration with boron-containing reagents .
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Alkylation Reactions: The compound catalyzes alkylation processes involving organic halides and nucleophiles .
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Asymmetric Hydroamination: It promotes enantioselective addition reactions between amines and alkenes .
Mechanistic Insights
The catalytic activity of bis(cyclooctene)iridium(I) chloride, dimer stems from its ability to undergo ligand exchange reactions and activate substrates via oxidative addition or reductive elimination mechanisms. For example:
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In hydrogen isotope exchange reactions, it facilitates bond activation through hyperpolarization transfer catalysis .
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In Guerbet reactions, it enables alcohol coupling by mediating dehydrogenation-hydrogenation cycles .
Advantages in Catalysis
Compared to other catalysts:
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It exhibits high selectivity due to its well-defined coordination environment.
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Its stability under reaction conditions ensures reproducibility and efficiency.
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The presence of cyclooctene ligands enhances substrate activation through π-interactions.
Structural Analysis Using Spectroscopy
NMR Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy provides valuable insights into the electronic environment around iridium centers in bis(cyclooctene)iridium(I) chloride, dimer:
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Proton () NMR reveals signals corresponding to cyclooctene ligands.
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Iridium () NMR can be used to study metal-ligand interactions directly .
X-ray Crystallography
X-ray crystallography has been employed to determine the precise geometry of bis(cyclooctene)iridium(I) chloride, dimer:
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Bond lengths and angles confirm square planar coordination geometry.
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Bridging chloride ions are observed connecting two iridium centers symmetrically .
Mass Spectrometry
Mass spectrometry aids in confirming the molecular weight and fragmentation patterns of bis(cyclooctene)iridium(I) chloride, dimer:
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Peaks corresponding to , , and other fragments are detected.
Future Perspectives
Challenges
Despite its advantages:
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Its high cost limits widespread adoption.
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Stability issues under certain conditions necessitate further optimization.
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